molecular formula C19H16N2O2 B8042396 1,3,7,9-Tetramethylindolo[2,1-b]quinazoline-6,12-dione

1,3,7,9-Tetramethylindolo[2,1-b]quinazoline-6,12-dione

Cat. No.: B8042396
M. Wt: 304.3 g/mol
InChI Key: GYQXMZADIQHTCK-UHFFFAOYSA-N
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Description

1,3,7,9-Tetramethylindolo[2,1-b]quinazoline-6,12-dione is a synthetic organic compound belonging to the class of indoloquinazolines This compound is characterized by its unique structure, which includes a fused indole and quinazoline ring system

Properties

IUPAC Name

1,3,7,9-tetramethylindolo[2,1-b]quinazoline-6,12-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c1-9-5-11(3)15-13(7-9)20-18-17(22)16-12(4)6-10(2)8-14(16)21(18)19(15)23/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQXMZADIQHTCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C3C(=O)C4=C(C=C(C=C4N3C2=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,7,9-Tetramethylindolo[2,1-b]quinazoline-6,12-dione typically involves the condensation of appropriate indole and quinazoline precursors. One common method involves the reaction of 1,3,7,9-tetramethylindole with a quinazoline derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the fused ring system.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. For instance, microwave-assisted synthesis has been explored to enhance reaction rates and yields. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being investigated to minimize the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1,3,7,9-Tetramethylindolo[2,1-b]quinazoline-6,12-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its electronic properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indole or quinazoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3,7,9-Tetramethylindolo[2,1-b]quinazoline-6,12-dione involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit key enzymes involved in cellular metabolism, further contributing to its biological activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Tryptanthrin: Another indoloquinazoline derivative with notable biological activity.

    Quinazoline: A parent compound with a simpler structure but significant pharmacological properties.

    Indole: A fundamental building block in organic chemistry with diverse applications.

Uniqueness

1,3,7,9-Tetramethylindolo[2,1-b]quinazoline-6,12-dione is unique due to its specific substitution pattern and fused ring system, which confer distinct electronic and steric properties.

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